Superior DPP-4 Enzyme Inhibition Potency of Teneligliptin (IC50) Compared to Leading Gliptins
Teneligliptin demonstrates a markedly lower IC50 for human DPP-4 inhibition compared to widely used alternatives, indicating significantly higher in vitro potency. In a direct comparative assay, teneligliptin exhibited an IC50 of 0.37 nM, which is nearly 50-fold more potent than sitagliptin (IC50: 18 nM) and approximately 9.5-fold more potent than vildagliptin (IC50: 3.5 nM) [1]. This enhanced potency is attributed to its unique J-shaped structure, which allows for more extensive interaction with the S2 extensive subsite of the enzyme [2].
| Evidence Dimension | Human DPP-4 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.37 nM |
| Comparator Or Baseline | Sitagliptin: 18 nM; Vildagliptin: 3.5 nM |
| Quantified Difference | Teneligliptin is 48.6x more potent than sitagliptin and 9.5x more potent than vildagliptin. |
| Conditions | In vitro enzyme inhibition assay using recombinant human DPP-4. |
Why This Matters
Higher potency allows for a lower effective dose, which can reduce the potential for off-target effects and improve the therapeutic index in drug development and clinical application.
- [1] Kosaraju J, et al. Comparison of DPP-4 Inhibitors. PMC4974693, Table 1. View Source
- [2] Sharma SK, et al. Teneligliptin in management of type 2 diabetes mellitus. Diabetes Metab Syndr Obes. 2016;9:251-260. Table 4. View Source
